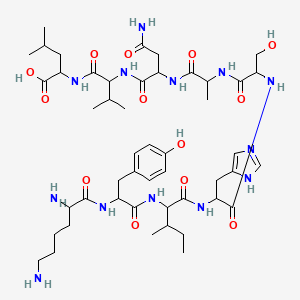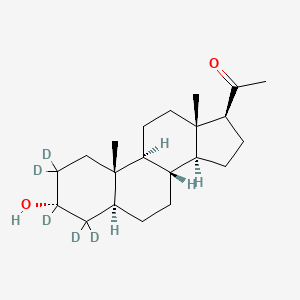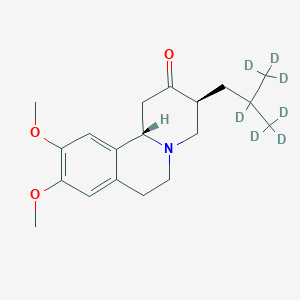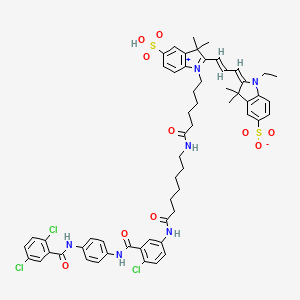
H-DL-Lys-DL-Tyr-DL-xiIle-DL-His-DL-Ser-DL-Ala-DL-Asn-DL-Val-DL-Leu-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mitogen-activated protein kinase fragments are a family of ubiquitous proline-directed, protein-serine/threonine kinases. These fragments participate in signal transduction pathways that control intracellular events, including acute responses to hormones and major developmental changes in organisms . Mitogen-activated protein kinases are major components of pathways controlling embryogenesis, cell differentiation, cell proliferation, and cell death .
準備方法
Mitogen-activated protein kinase fragments are typically prepared through recombinant DNA technology. This involves cloning the gene encoding the kinase fragment into an expression vector, transforming the vector into a suitable host cell (such as Escherichia coli), and inducing the expression of the protein. The protein is then purified using affinity chromatography techniques .
化学反応の分析
Mitogen-activated protein kinase fragments undergo various types of reactions, including phosphorylation and dephosphorylation. These reactions are crucial for their activation and inactivation. Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation and protein phosphatases for dephosphorylation . The major products formed from these reactions are phosphorylated or dephosphorylated kinase fragments .
科学的研究の応用
Mitogen-activated protein kinase fragments have a wide range of scientific research applications. In chemistry, they are used to study signal transduction pathways and protein-protein interactions. In biology, they are used to investigate cellular processes such as cell growth, differentiation, and apoptosis . In medicine, they are used to develop targeted therapies for diseases such as cancer and diabetes . In industry, they are used in the development of biosensors and diagnostic tools .
作用機序
Mitogen-activated protein kinase fragments exert their effects by participating in a cascade of phosphorylation events. These events are initiated by extracellular signals, such as growth factors or stress, which activate a series of kinases. The activated kinases then phosphorylate the mitogen-activated protein kinase fragments, leading to their activation. The activated fragments then phosphorylate downstream targets, resulting in changes in gene expression and cellular responses .
類似化合物との比較
Mitogen-activated protein kinase fragments are similar to other protein kinases, such as protein kinase A and protein kinase C. they are unique in their ability to be activated by dual phosphorylation on a tripeptide motif (Thr-X-Tyr) located in the kinase activation loop . Similar compounds include extracellular signal-regulated kinases, c-Jun N-terminal kinases, and p38 kinases .
特性
分子式 |
C48H77N13O13 |
|---|---|
分子量 |
1044.2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![trisodium;[(2R,3S,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate](/img/structure/B1150278.png)
![4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride](/img/structure/B1150281.png)

